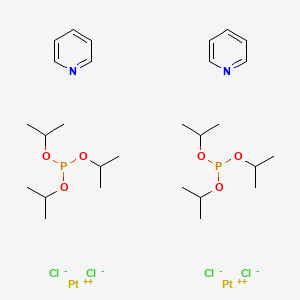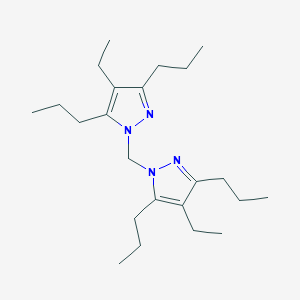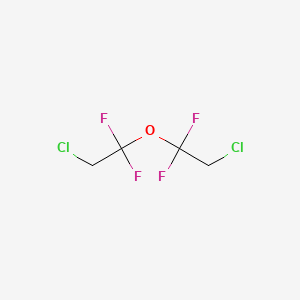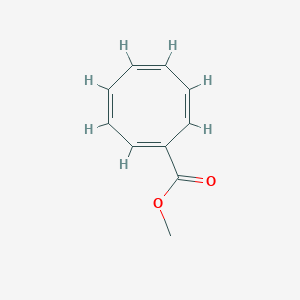
Methyl cyclooctatetraenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclooctatetraenecarboxylate is an organic compound that belongs to the class of esters It is derived from cyclooctatetraene, a cyclic hydrocarbon with alternating double bonds, and methyl carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclooctatetraenecarboxylate typically involves the esterification of cyclooctatetraenecarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Cyclooctatetraenecarboxylic acid+MethanolH2SO4Methyl cyclooctatetraenecarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyclooctatetraenecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclooctatetraenecarboxylic acid.
Reduction: Cyclooctatetraenol.
Substitution: Various substituted cyclooctatetraene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl cyclooctatetraenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl cyclooctatetraenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The cyclic structure of the compound also allows it to interact with hydrophobic regions of proteins and membranes, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Methyl cyclooctatetraenecarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: The parent hydrocarbon, which lacks the ester group.
Cyclooctatetraenecarboxylic acid: The carboxylic acid derivative.
Methyl benzoate: A simpler ester with a benzene ring instead of a cyclooctatetraene ring.
Uniqueness
The unique combination of the cyclic structure and the ester functional group in this compound provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
methyl cyclooctatetraenecarboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-8H,1H3/b3-2-,4-2?,5-3?,6-4-,7-5-,8-6?,9-7?,9-8+ |
InChI-Schlüssel |
SRDKPHHAQBLKJO-KZDCPJCISA-N |
Isomerische SMILES |
COC(=O)/C/1=C/C=C\C=C/C=C1 |
Kanonische SMILES |
COC(=O)C1=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


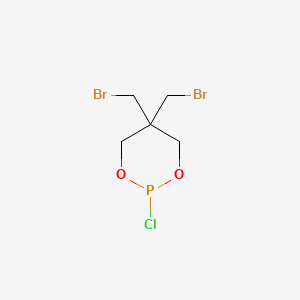

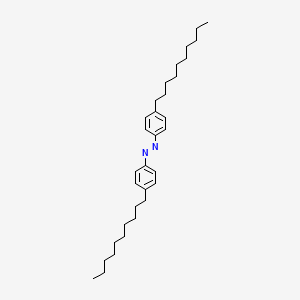
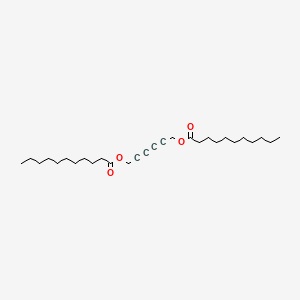

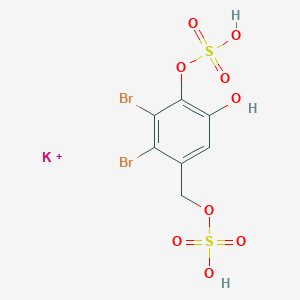
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
